2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

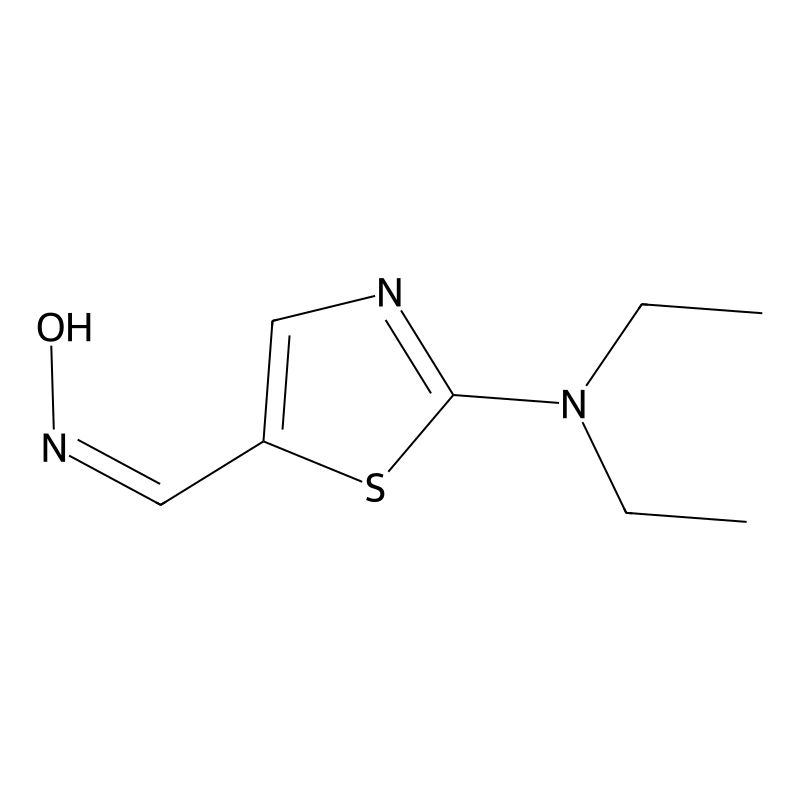

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime is a chemical compound characterized by its unique structural features, which include a thiazole ring, a diethylamino group, and an oxime functional group. This compound falls under the category of oximes, which are compounds containing a hydroxylamine functional group attached to a carbon atom. The thiazole ring contributes to its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

- Due to the limited information available, it's important to exercise caution when handling this compound.

- Always refer to Safety Data Sheets (SDS) for specific safety information on handling and disposal, if available from a supplier.

Additional Information

- Scientific research on specific compounds often involves further modifications or incorporation into larger molecules. If you have a specific research area in mind, searching for the compound in combination with that area might yield more targeted information.

- Remember, safety is paramount in scientific research. Always follow recommended protocols and wear appropriate Personal Protective Equipment (PPE) when handling chemicals.

- Oxidation: The oxime group can be oxidized to form nitrile oxides.

- Reduction: The oxime can be reduced to yield the corresponding amine.

- Substitution: The thiazole ring is capable of undergoing electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: Sodium borohydride or lithium aluminum hydride are typically employed as reducing agents.

- Substitution: Halogens or alkyl halides are used in the presence of bases like sodium hydride.

Major Products Formed- From Oxidation: Nitrile oxides.

- From Reduction: Corresponding amines.

- From Substitution: Various substituted thiazole derivatives depending on the reagents used.

- From Oxidation: Nitrile oxides.

- From Reduction: Corresponding amines.

- From Substitution: Various substituted thiazole derivatives depending on the reagents used.

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This interaction is crucial for the reactivation of AChE, which plays a vital role in the cholinergic system. The compound's mechanism of action involves forming covalent bonds with nucleophilic residues in proteins, influencing their function and potentially offering therapeutic benefits against neurological disorders and infections .

The synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime typically involves the following steps:

- Starting Material Preparation: Dissolve 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde in a suitable solvent (e.g., ethanol).

- Reagent Addition: Introduce hydroxylamine hydrochloride to the solution.

- Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures until completion.

- Product Isolation: Isolate the product through filtration or extraction, followed by purification via recrystallization or chromatography.

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime has diverse applications in scientific research:

- Medicinal Chemistry: Investigated as a pharmacophore for developing new drugs targeting neurological disorders.

- Organic Synthesis: Serves as an intermediate in synthesizing more complex molecules and heterocyclic compounds.

- Materials Science: Explored for potential use in creating novel materials with specific electronic or optical properties.

Research indicates that 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime interacts primarily with acetylcholinesterase. Its effectiveness can be influenced by environmental factors such as pH and temperature. The compound's ability to form hydrogen bonds with protein residues enhances its binding affinity and specificity towards biological targets .

Several compounds share structural similarities with 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime. These include:

- 2-(Diethylamino)-1,3-thiazole

- Similarity: Contains the thiazole ring.

- Uniqueness: Lacks the oxime functional group.

- Thiazole Derivatives

- Similarity: Structural framework includes a thiazole ring.

- Uniqueness: Varying substituents lead to different biological activities.

- Hydroxylamine Derivatives

- Similarity: Contains hydroxylamine functionality.

- Uniqueness: Different core structures may influence reactivity and biological properties.

These comparisons highlight the unique features of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime that contribute to its specific interactions and applications in medicinal chemistry .